![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)

1-[(3-Chlorophenyl)methoxy]piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

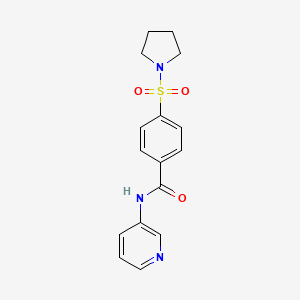

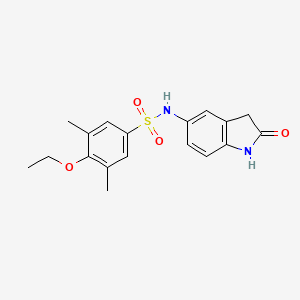

Molecular Structure Analysis

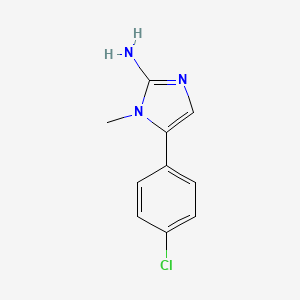

The InChI code for “1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is 1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 . This indicates the presence of a piperidin-4-one ring with a methoxy group attached to a chlorophenyl group.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Kinetic Studies in Organic Chemistry

The kinetic and mechanistic aspects of reactions involving compounds similar to 1-[(3-Chlorophenyl)methoxy]piperidin-4-one have been extensively studied. For instance, the kinetics of reactions of 3-chlorophenyl thionocarbonates with secondary alicyclic amines offer insights into the interaction dynamics and rate-determining steps in organic synthesis (Castro et al., 2001).

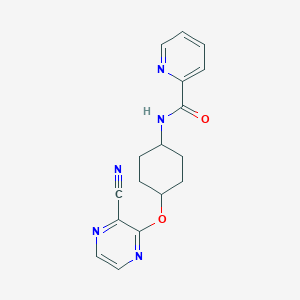

Synthesis of Serotonin Ligands

Research on compounds like 1-(3-chlorophenyl)piperazine, which is structurally related to this compound, has contributed to the synthesis of analogs for known serotonin ligands. These studies are crucial for understanding serotonin pathways and developing therapeutic agents (Rádl et al., 1999).

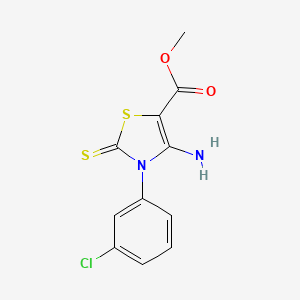

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and tested for antimicrobial activities. These studies are significant for the development of new antibacterial and antifungal agents (Okasha et al., 2022).

Catalysis in Nucleophilic Substitution

Research into the catalysis of nucleophilic substitutions involving piperidine derivatives contributes to a deeper understanding of reaction mechanisms in organic chemistry. This knowledge is pivotal for the development of more efficient synthetic routes in pharmaceutical and chemical industries (Consiglio et al., 1981).

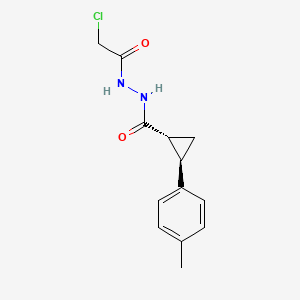

Anticancer and Antituberculosis Studies

Synthesis of chlorophenyl cyclopropyl derivatives, which are related to this compound, has led to the exploration of potential anticancer and antituberculosis activities. These studies are crucial in the search for new therapeutic agents (Mallikarjuna et al., 2014).

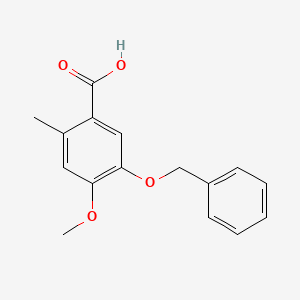

Crystallography and Structural Analysis

Crystallographic studies of compounds structurally similar to this compound provide valuable insights into molecular structures, which are essential for the design and synthesis of novel pharmaceutical compounds (Revathi et al., 2015).

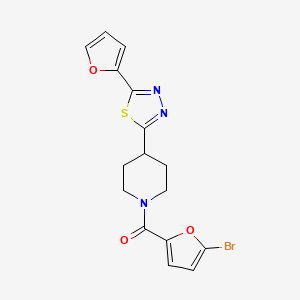

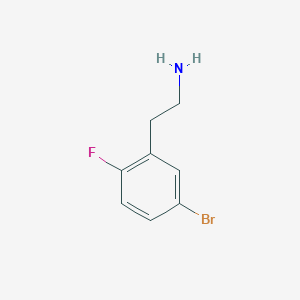

Electrophysiological Studies

Electrophysiological studies involving compounds related to this compound, such as studies on sigma(1) receptor ligands, contribute to understanding neural signaling and developing treatments for neurological disorders (Takahashi et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are important synthetic medicinal blocks for drug construction . They are often involved in interactions with various biological targets, contributing to their therapeutic effects .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .

Result of Action

Similar compounds have been found to induce various molecular and cellular changes, contributing to their therapeutic effects .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methoxy]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHNVXYCIVSQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)